molecular formula C15H12O B1625383 1-Methoxy-3-(phenylethynyl)benzene CAS No. 37696-01-8

1-Methoxy-3-(phenylethynyl)benzene

Cat. No. B1625383
CAS RN: 37696-01-8
M. Wt: 208.25 g/mol
InChI Key: SDBPYABHYGZEJH-UHFFFAOYSA-N
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Description

1-Methoxy-3-(phenylethynyl)benzene, also known as 1-methoxy-3-(2-phenylethynyl)benzene, is a chemical compound with the molecular formula C15H12O. Its molecular weight is approximately 208.26 g/mol . The compound features a methoxy group (–OCH3) attached to a benzene ring, with a phenylethynyl group (–C≡C–C6H5) at the para position.


Molecular Structure Analysis

The molecular structure of 1-methoxy-3-(phenylethynyl)benzene consists of a benzene ring with a methoxy group (–OCH3) and a phenylethynyl group (–C≡C–C6H5) attached to it. The compound exhibits a planar geometry due to the conjugation of π electrons within the aromatic ring system .


Chemical Reactions Analysis

1-Methoxy-3-(phenylethynyl)benzene can participate in nucleophilic substitution reactions. For example, it can react with sodium hydroxide to form phenol and diphenyl ether. The presence of electron-withdrawing groups ortho and para to the chlorine enhances the rate of substitution .

Scientific Research Applications

1. Structural Analysis and Supramolecular Architecture

The derivative compounds of 1-Methoxy-3-(phenylethynyl)benzene, such as 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene and 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene, have been studied for their unique structural properties. These compounds exhibit interesting molecular structures with differences in planarity and dihedral angles between benzene rings. Such structural features contribute to the formation of zigzag molecular networks and herring-bone structures due to π–π and C—H⋯π interactions, which are significant in the context of supramolecular chemistry (Ono et al., 2008); (Ono et al., 2009).

2. Catalysis in Organic Synthesis

The methoxycarbonylation of phenylethyne, a reaction relevant to the derivative of 1-Methoxy-3-(phenylethynyl)benzene, demonstrates the role of palladium complexes in facilitating selective formation of unsaturated esters. This indicates the potential of such compounds in catalysis, particularly in the synthesis of esters and diesters via a cascade of reactions (Magro et al., 2010).

3. Photochemistry and Photophysics

Compounds similar to 1-Methoxy-3-(phenylethynyl)benzene, such as 1,4-bis(phenylethynyl)-2,5-bis(hexyloxy)benzene, exhibit significant photochemical and photophysical properties. These properties include high yields of excited singlet and triplet states, making them useful in molecular electronics and light energy harvesting assemblies. The study of their excited-state interactions and photochemical reactivity is crucial for understanding and developing advanced photonic materials (Sudeep et al., 2006).

4. Polymer Chemistry Applications

Derivatives of 1-Methoxy-3-(phenylethynyl)benzene are explored in polymer chemistry, particularly in the context of cationic polymerizations and the synthesis of functionalized polymers. For instance, 1,4-Bis(1-methoxy-1-methylethyl)benzene has been utilized as an initiator in cationic polymerizations, highlighting its role in developing novel polymeric materials (Dittmer et al., 1992).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) for 1-Methoxy-3-(phenylethynyl)benzene .

properties

IUPAC Name

1-methoxy-3-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBPYABHYGZEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464729
Record name 1-methoxy-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(phenylethynyl)benzene

CAS RN

37696-01-8
Record name 1-Methoxy-3-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37696-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methoxy-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure described in Example 27 was used with 3-chloroanisole (0.063 mL, 0.50 mmol), phenylacetylene (0.072 mL, 0.65 mmol), PdCl2(CH3CN)2 (3.2 mg, 0.0125 mmol, 1.25 mol %), sodium 2′-(dicyclohexyl-phosphanyl)-2,6-diisopropyl-biphenyl-4-sulfonate (20.0 mg, 0.0375 mmol, 3.75 mol %), Cs2CO3 (650 mg, 2.00 mmol), water (1.0 mL), acetonitrile (1.5 mL), 12 h, 100° C. The product was isolated as a white solid (99 mg, 95%). Mp=70° C. (lit. 72-74° C.). 1H NMR (400 MHz, CDCl3) δ: 7.62 (m, 2H), 7.41 (m, 3H), 7.32 (t, 1H, J=7.6 Hz), 7.23 (dt, 1H, J=1.2 Hz, 7.6 Hz), 7.15 (m, 1H), 6.96 (qd, 1H, J=1.2 Hz, 2.4 Hz, 7.6 Hz). 13C NMR (125 MHz, CDCl3) δ: 159.5, 131.8, 129.6, 128.5, 128.48, 124.4, 124.3, 123.3, 116.5, 115.1, 89.5, 89.4, 55.4.
Quantity
0.063 mL
Type
reactant
Reaction Step One
Quantity
0.072 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(CH3CN)2
Quantity
3.2 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
K Tanaka, Y Shigematsu, M Sukekawa, Y Hoshino… - Tetrahedron …, 2016 - Elsevier
A regioselective one-pot synthesis of 2,3-diaryl-2H-1-benzopyrans from easily available various diarylacetylenes and salicylaldehydes via Brønsted acid-catalyzed [4+2] cycloaddition …
Number of citations: 23 www.sciencedirect.com
GC Edwin Raja, FM Irudayanathan… - The Journal of …, 2016 - ACS Publications
A Ni catalytic system was developed for the decarboxylative coupling reaction of alkynyl carboxylic acids with organosilanes. Ni(acac) 2 and 1,10-phenanthroline showed the best result …
Number of citations: 46 pubs.acs.org
K Tanaka, M Sukekawa, Y Shigematsu, Y Hoshino… - Tetrahedron, 2017 - Elsevier
A highly regioselective one-pot synthesis of 2,3-disubstituted-2H-1-benzopyrans has been developed through Brønsted acid catalyzed [4+2] cycloaddition reaction with a variety of …
Number of citations: 22 www.sciencedirect.com
JH Lee, GCE Raja, S Yu, J Lee, KH Song, S Lee - ACS omega, 2017 - ACS Publications
Decarboxylative coupling reactions of alkynyl carboxylic acids with aryl tosylates were developed in the presence of a palladium catalyst. Among the commercially available phosphine …
Number of citations: 12 pubs.acs.org
L Yang, H Li, Y Du, K Cheng… - Advanced Synthesis & …, 2019 - Wiley Online Library
A convenient method mediated by photoredox catalysis is developed for the direct construction of aryl alkynes. Readily available aromatic diazonium salts have been utilized as the aryl …
Number of citations: 19 onlinelibrary.wiley.com
J Krishna, AG Krishna Reddy… - Advanced Synthesis & …, 2015 - Wiley Online Library
An efficient domino protocol has been developed for the synthesis of symmetrical diarylalkynes. Notably, the method was successful in the presence of a palladium catalyst without the …
Number of citations: 27 onlinelibrary.wiley.com
AR Melnikov, MP Davydova, PS Sherin… - The Journal of …, 2018 - ACS Publications
Customizable and technology-friendly functional materials are one of the mainstays of emerging organic electronics and optoelectronics. We show that recombination exciplexes of …
Number of citations: 4 pubs.acs.org
MM Zhang, J Gong, RJ Song… - European Journal of …, 2014 - Wiley Online Library
Alkynes serve as prevalent intermediates in the synthesis of natural products and pharmaceuticals. We here described a new and efficient route to internal alkynes by Pd‐catalyzed …
J Li, J Chen, H Zhu, M Cai - New Journal of Chemistry, 2023 - pubs.rsc.org
A new mesoporous SBA-15-anchored triphenylphosphine–gold(I) complex [SBA-15-Ph3PauNTf2] was synthesized via the condensation of (4-(chloromethyl)phenethyl)trimethoxysilane …
Number of citations: 0 pubs.rsc.org
A Sapegin, M Krasavin - The Journal of Organic Chemistry, 2019 - ACS Publications
A practically convenient protocol has been developed to convert a mixture of an aldehyde, aryl halide, and the Bestmann–Ohira reagent into disubstituted acetylene via a successive …
Number of citations: 9 pubs.acs.org

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